molecular formula C11H9B B1266630 1-(Bromomethyl)naphthalene CAS No. 3163-27-7

1-(Bromomethyl)naphthalene

Cat. No.: B1266630
CAS No.: 3163-27-7
M. Wt: 221.09 g/mol
InChI Key: RZJGKPNCYQZFGR-UHFFFAOYSA-N
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Description

1-(Bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉Br. It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalene can be synthesized through the bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under light-induced conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{CH}3 + \text{NBS} \rightarrow \text{C}{10}\text{H}_{7}\text{CH}_2\text{Br} + \text{Succinimide} ] This method is efficient and commonly used in laboratory settings .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and controlled bromine addition can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Grignard Reagent Formation: Magnesium (Mg) in dry ether.

    Lithiation: n-Butyllithium (n-BuLi) in hexane.

Major Products:

    Nitriles: Formed from nucleophilic substitution.

    Alcohols and Ketones: Formed from Grignard reagents upon reaction with carbonyl compounds.

    Organolithium Compounds: Used in further synthetic applications.

Scientific Research Applications

Scientific Research Applications

1-(Bromomethyl)naphthalene serves as an important intermediate in several chemical reactions, leading to diverse applications across various domains:

Organic Synthesis

  • Intermediate for Complex Molecules : It is frequently used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The bromomethyl group facilitates nucleophilic substitution reactions, allowing the introduction of various functional groups into the naphthalene framework .

Pharmaceutical Applications

  • Drug Development : Research indicates that this compound derivatives can be precursors for anti-cancer and anti-inflammatory agents. The compound's ability to form covalent bonds with biomolecules enhances its potential as a therapeutic agent .
  • Biological Activity : Studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves the generation of reactive oxygen species that disrupt bacterial functions .

Industrial Applications

  • Dyes and Pigments : The compound is also utilized in the production of dyes and pigments, leveraging its unique chemical structure to create colorants with desirable properties .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of naphthalene derivatives, this compound demonstrated significant potency against various pathogenic bacteria, indicating its potential as a candidate for antibiotic development .

Case Study 2: Cytotoxicity in Cancer Research

Cytotoxicity assays conducted on cancer cell lines revealed that this compound induces apoptosis in HepG2 liver cancer cells and HT-29 colorectal cancer cells. The IC50 values were observed to be below 10 μM, suggesting its effectiveness as an anticancer agent .

Case Study 3: Toxicological Assessment

Research involving zebrafish embryos indicated that exposure to lower concentrations of this compound resulted in abnormal heart development. This highlights the need for thorough toxicological assessments when considering environmental impacts and safety profiles .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)naphthalene primarily involves its reactivity as a bromomethylating agent. The bromomethyl group can participate in various substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed in synthetic chemistry to construct complex molecular architectures .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)naphthalene is unique due to the position of the bromomethyl group, which imparts specific reactivity patterns that are advantageous in synthetic applications. Its ability to form Grignard reagents and organolithium compounds makes it a valuable intermediate in organic synthesis .

Biological Activity

1-(Bromomethyl)naphthalene, a brominated derivative of naphthalene, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. This article delves into the biological activity of this compound, exploring its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

This compound has the molecular formula C11H9BrC_{11}H_9Br and is known for its reactivity due to the presence of the bromomethyl group. The compound's structure enables it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted that derivatives of naphthoquinones, related to naphthalene compounds, demonstrate potent activity against various microbial pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Efficacy of Naphthalene Derivatives

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
2-Hydroxy-3-phenylsulfanylmethyl-1,4-naphthoquinoneE. coli16 µg/mL
Naphthoquinone derivativesCandida albicans8 µg/mL

Anticancer Properties

The potential anticancer effects of this compound have also been investigated. Studies have shown that certain naphthoquinone derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways. For instance, naphthoquinones have been found to inhibit cell proliferation in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Case Study: Anticancer Activity in Breast Cancer Cells

A recent study focused on the effects of naphthoquinone derivatives on MCF-7 breast cancer cells. The findings revealed that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction.

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound promotes ROS production, leading to oxidative damage in microbial and cancer cells.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, altering permeability and function.
  • Targeting Enzymatic Pathways : It may inhibit key enzymes involved in cellular metabolism and proliferation.

Safety and Toxicity

While exploring the therapeutic potentials, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that this compound can cause skin burns and eye damage upon contact, necessitating careful handling in laboratory settings .

Table 2: Toxicological Data

EndpointResult
Skin CorrosionCauses severe skin burns
Eye DamageCauses serious eye damage
Environmental ImpactPotentially harmful to aquatic life

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Bromomethyl)naphthalene, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary routes are documented:

  • Route 1 : Bromination of 1-methylnaphthalene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, achieving ~92% yield .
  • Route 2 : Substitution of hydroxyl groups in (1-bromonaphthalen-4-yl)methanol using HBr or PBr₃, yielding ~85% .
  • Key factors: Solvent polarity, temperature control (40–60°C), and stoichiometric excess of brominating agents.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., δ 4.8 ppm for -CH₂Br in ¹H NMR) .
  • Mass Spectrometry : Electron ionization (EI-MS) identifies molecular ion peaks (e.g., m/z 215 [M]⁺ for C₁₁H₁₀Br) and fragmentation patterns .
  • IR : Stretching vibrations for C-Br bonds (~550–650 cm⁻¹) .

Q. How do physical properties (e.g., solubility, stability) impact experimental handling?

  • Methodological Answer :

  • Solubility : Prefer halogenated solvents (dichloromethane, chloroform) due to lipophilicity; avoid prolonged exposure to polar protic solvents (risk of hydrolysis) .
  • Stability : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent radical-mediated degradation .

Advanced Research Questions

Q. What experimental designs are critical for assessing systemic toxicity in animal models?

  • Methodological Answer :

  • Model Selection : Rodents (rats/mice) for respiratory and hepatic effects; prioritize strains with CYP450 isoforms mimicking human metabolism .
  • Exposure Routes : Inhalation (aerosolized) and oral (gavage) to mirror occupational/environmental exposure .
  • Endpoints : Track biomarkers like serum ALT/AST (hepatic damage) and bronchiolar hyperplasia (histopathology) .

Q. How can physiologically based pharmacokinetic (PBPK) models improve risk assessment?

  • Methodological Answer :

  • Model Framework : Integrate partition coefficients (log P) and metabolic rates (e.g., CYP2E1/2F2-mediated oxidation) to predict tissue-specific dosimetry .
  • Validation : Cross-reference with in vivo toxicokinetic data (e.g., urinary metabolites like 1-naphthyl glucuronide) .

Q. What strategies resolve contradictions in reported toxicity data (e.g., carcinogenicity vs. non-carcinogenicity)?

  • Methodological Answer :

  • Risk of Bias Assessment : Apply ATSDR’s criteria (Table C-6/C-7) to evaluate study reliability, including dose randomization and outcome reporting .
  • Evidence Grading : Classify studies by confidence levels (High/Very Low) based on reproducibility and mechanistic plausibility .

Q. How do environmental fate parameters (e.g., half-life, bioaccumulation) inform exposure mitigation?

  • Methodological Answer :

  • Degradation Studies : Monitor photolysis in water (t₁/₂ = 2–7 days under UV) and soil adsorption (Koc = 1,200–1,500) .
  • Biomonitoring : Quantify naphthalene derivatives in occupational urine samples via GC-MS .

Q. Experimental Design & Data Analysis

Q. What inclusion criteria should guide literature reviews for toxicity meta-analyses?

  • Methodological Answer : Prioritize peer-reviewed studies with:

  • Defined exposure routes (inhalation/oral/dermal) .
  • Mechanistic endpoints (e.g., DNA adduct formation, oxidative stress markers) .
  • Species relevance (avoid non-mammalian models unless translatable) .

Q. How to design dose-response studies for identifying non-linear toxicity thresholds?

  • Methodological Answer :

  • Dose Range : Span NOAEL (10 mg/kg/day in rats) to LOAEL (50 mg/kg/day) with logarithmic increments .
  • Statistical Models : Apply benchmark dose (BMD) software (e.g., EPA’s BMDS) to quantify thresholds for hepatic/renal effects .

Q. What in vitro assays best predict in vivo genotoxicity?

  • Methodological Answer :
  • Ames Test : Use TA98 strain (+S9 metabolic activation) to detect frameshift mutations .
  • Comet Assay : Measure DNA strand breaks in human HepG2 cells post 24-hr exposure .

Q. Environmental & Mechanistic Research

Q. How to evaluate interactions between this compound and co-pollutants (e.g., PAHs)?

  • Methodological Answer :
  • Synergism Testing : Use factorial design experiments (e.g., 2x2 matrix of bromomethylnaphthalene + benzo[a]pyrene) .
  • CYP Inhibition Assays : Quantify metabolic interference via fluorometric CYP450 activity kits .

Q. What advanced imaging techniques elucidate metabolic activation pathways?

  • Methodological Answer :
  • MALDI-TOF Imaging : Localize brominated metabolites in lung/tissue sections .
  • X-ray Crystallography : Resolve enzyme-substrate complexes (e.g., CYP2F2-bound intermediates) .

Properties

IUPAC Name

1-(bromomethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJGKPNCYQZFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185511
Record name 1-(Bromomethyl)naphthalene
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Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3163-27-7
Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Record name 1-(Bromomethyl)naphthalene
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Synthesis routes and methods I

Procedure details

To a stirring solution of 912 mg (3.48 mmol, 1.2 equiv) of triphenylphosphine in 10 mL of CCl4 at 0° C. is added 180 μL (3.48 mmol, 1.2 equiv) of Br2. The resulting orange-yellow suspension is stirred 10 min at 0° C., then a solution of 500 mg (3.16 mmol) of 1-Naphthalenemethanol in 5 mL of CCl4 is added over 2 min. The resulting solution is stirred 1.5 h at RT, and the solvent is removed in vacuo. Purification of the residue by silica gel flash column chromatography using hexane/EtOAc 10/1 as eluent afforded 670 mg of the title compound as a clear, colorless oil: 1H NMR (CDCl3, 300 MHz) δ8.18 (d, 1H), 7.83 (m, 2H), 7.63-7.38 (m, 4H), 4.98 (s, 2H); Rf =0.65 in hexane/EtOAc 5/1.
Quantity
912 mg
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180 μL
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10 mL
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500 mg
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5 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 52.35 g (368.1 mmol) of 1-methylnaphthalene, 68.79 g (368.5 mmol) of N-bromosuccinimide (NBS), 0.45 g (1.86 mmol) of benzoyl peroxide (BPO) and 250 ml of carbon tetrachloride was stirred for 6 hours while heating and refluxing. The deposit was removed by filtration, and the filtrate was concentrated to obtain 84.64 g (purity: 90.4%, yield: 94%) of an oily crude product of 1-(bromomethyl)naphthalene.
Quantity
52.35 g
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68.79 g
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0.45 g
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250 mL
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Synthesis routes and methods IV

Procedure details

1-naphthylmethanol (3.2 g) was taken up in CH2Cl2 (10 mL) and cooled to 0° C. Phosphorus tribromide (25 mL, 1 M in CH2Cl2) was added drop wise and allowed to stir at RT for 2 h. Saturated sodium bicarbonate and sodium hydroxide was added slowly until alkaline. The organic layer was separated, dried over sodium sulfate, and evaporated under reduced pressure to give an off-white solid (4.4 g). Proton NMR was sufficient for the next step.
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3.2 g
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25 mL
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0 (± 1) mol
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10 mL
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Synthesis routes and methods V

Procedure details

1-Naphthalene methanol (2.0 g, 12.7 mmol) was dissolved in toluene (30 mL) and pyridine (1.02 mL, 12.7 mmol) was added. The solution was cooled to 0° C. PBr3 (1.19 mL, 12.7 mmol) was added dropwise over 15 min. The reaction mixture was then brought up to room temperature and stirred for 1 h. The mixture was washed with K2CO3 solution and extracted with EtOAc (3×30 mL). The EtOAc layer was washed with brine and dried (MgSO4). The solvent was evaporated off in-vacuo to give 1-(bromomethyl)naphthalene (1.5 g, 53%) as a colourless oil, This intermediate was used in the following reaction. Sodium ethoxide (169 mg, 2.49 mmol) was added to DMF (5 mL) at 0° C., and the suspension was stirred for 10 min. 7-hydroxy-4-methylcoumarin (438 mg, 2.49 mmol) was slowly added and resulting mixture was stirred at this temp for 0.5 h, then allowed to reach room temperature. To this mixture 1-(bromomethyl)naphthalene (500 mg, 2.26 mmol) was added portionwise. Resulting reaction mixture was stirred at room temperature for 16 h. DMF was evaporated off in-vacuo and the residue was taken up in EtOAc, and washed with brine (2×50 mL), water (2×50 mL) and 1M NaOH (2×30 mL). The organic layer was dried (MgSO4) and product was purified by flash chromatography, eluting with hexane:EtOAc (2:1) to give 43 (200 mg, 28%) as a white solid. Mpt=181-183° C. H1 NMR (500 MHz, acetone-d6): δ=8.10 (1H, d, ArH), 8.00-7.99 (2H, m, Ar), 7.97-7.71 (2H, m, ArH), 7.70-7.53 (3H, m, ArH), 7.24 (1H, s, ArH), 7.09 (1H, d, CH), 6.23 (1H, s, CH), 5.68 (2H, s, CH2), 2.40 (3H, s, CH3).
Quantity
2 g
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30 mL
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1.02 mL
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1.19 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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